molecular formula C7H3F2NO4 B040929 2,5-Difluoro-4-nitrobenzoic acid CAS No. 116465-48-6

2,5-Difluoro-4-nitrobenzoic acid

Cat. No.: B040929
CAS No.: 116465-48-6
M. Wt: 203.1 g/mol
InChI Key: GPTNSBLYGCZJQV-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-nitrobenzoic acid is an organic compound with the molecular formula C7H3F2NO4. It is a derivative of benzoic acid, where two fluorine atoms and one nitro group are substituted at the 2, 5, and 4 positions, respectively. This compound is known for its applications as a pharmaceutical intermediate and its role in various chemical reactions .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Difluoro-4-nitrobenzoic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets. The compound’s reactivity may also be influenced by the nitro group and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-nitrobenzoic acid typically involves the nitration of 2,5-difluorobenzoic acid. One common method includes the reaction of 2,5-difluorotoluene with nitric acid under controlled conditions to introduce the nitro group at the 4-position . Another approach involves the hydrolysis of 2,5-difluoro-4-nitrobenzonitrile using sodium hydroxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of catalysts and controlled reaction environments ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 2,5-Difluoro-4-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Hydrolysis: 2,5-Difluorobenzoic acid.

Scientific Research Applications

2,5-Difluoro-4-nitrobenzoic acid is utilized in several scientific research fields:

Comparison with Similar Compounds

Comparison: 2,5-Difluoro-4-nitrobenzoic acid is unique due to the presence of both fluorine atoms and a nitro group, which imparts distinct chemical properties such as increased acidity and reactivity compared to its non-fluorinated counterparts. The fluorine atoms also enhance the compound’s stability and influence its interactions in various chemical and biological systems .

Properties

IUPAC Name

2,5-difluoro-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTNSBLYGCZJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289135
Record name 2,5-difluoro-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116465-48-6
Record name 2,5-difluoro-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluoro-4-nitrobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,5-difluoro-4-nitrobenzoic acid in the synthesis of the described TS inhibitors?

A1: this compound serves as a crucial starting material in synthesizing the 2',5'-difluoro substituted quinazoline antifolates []. The synthesis involves a multi-step process where this compound is first converted to its glutamate derivative. This derivative then undergoes further modifications and coupling reactions to ultimately yield the desired difluoro-substituted quinazoline-based TS inhibitors.

Q2: How does the incorporation of fluorine atoms in the benzene ring, specifically in the 2' and 5' positions, affect the biological activity of the resulting compounds?

A2: The research indicates that the inclusion of fluorine atoms in the 2' and 5' positions of the benzene ring leads to a decrease in the inhibitory activity against TS compared to their non-fluorinated counterparts []. This suggests that the presence and position of fluorine atoms significantly impact the interaction of these compounds with the TS enzyme.

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